molecular formula C8H7IO5 B13873988 Dimethyl 3-iodofuran-2,4-dicarboxylate

Dimethyl 3-iodofuran-2,4-dicarboxylate

Cat. No.: B13873988
M. Wt: 310.04 g/mol
InChI Key: FKJMZVJFGBIUNK-UHFFFAOYSA-N
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Description

Dimethyl 3-iodofuran-2,4-dicarboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its iodine substitution at the 3-position and two ester groups at the 2 and 4 positions of the furan ring. These structural features make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-iodofuran-2,4-dicarboxylate typically involves the iodination of a furan derivative followed by esterification. One common method is the reaction of 3-iodofuran with dimethyl oxalate under acidic conditions to form the desired compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-iodofuran-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3-iodofuran-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 3-iodofuran-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The iodine atom and ester groups facilitate its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-iodofuran-2,4-dicarboxylate is unique due to its iodine substitution, which imparts distinct reactivity and chemical properties.

Properties

Molecular Formula

C8H7IO5

Molecular Weight

310.04 g/mol

IUPAC Name

dimethyl 3-iodofuran-2,4-dicarboxylate

InChI

InChI=1S/C8H7IO5/c1-12-7(10)4-3-14-6(5(4)9)8(11)13-2/h3H,1-2H3

InChI Key

FKJMZVJFGBIUNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1I)C(=O)OC

Origin of Product

United States

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